molecular formula C25H29N5O3S B2933412 N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1116007-42-1

N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No. B2933412
CAS RN: 1116007-42-1
M. Wt: 479.6
InChI Key: MNBOYJBHMXWVHV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase enzyme. Aurora A kinase is a serine-threonine kinase that plays a critical role in regulating cell division, mitosis, and cell proliferation. MLN8054 has been shown to have potential therapeutic applications in cancer treatment.

Mechanism of Action

N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide targets the Aurora A kinase enzyme, which plays a critical role in regulating cell division and mitosis. By inhibiting this enzyme, N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide disrupts the normal cell division process, leading to cell death. Aurora A kinase is overexpressed in many cancer cells, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the formation of microtubules, which are essential for cell division. N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide is its specificity for Aurora A kinase, which reduces the risk of off-target effects. However, N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide has been shown to have limited activity against certain cancer cell lines, suggesting that it may not be effective in all cases.

Future Directions

Future research on N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide may focus on improving its pharmacokinetic properties to increase its effectiveness in vivo. Additionally, researchers may investigate the use of N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide in combination with other cancer therapies to enhance its effectiveness. Further studies may also be needed to identify biomarkers that can predict which patients are most likely to benefit from N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide treatment.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide involves several steps, starting with the reaction of 4-chlorobenzylamine with 2,4-dichloropyrimidine to form N-(4-chlorophenyl)-2,4-dichloropyrimidin-5-amine. This intermediate is then reacted with 4-methylphenylboronic acid in the presence of a palladium catalyst to form N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide.

Scientific Research Applications

N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide has also been shown to enhance the effectiveness of chemotherapy drugs and radiation therapy in cancer treatment.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-32-20-9-7-19(8-10-20)17-28-23(31)18-34-25-24(26-11-12-27-25)30-15-13-29(14-16-30)21-5-3-4-6-22(21)33-2/h3-12H,13-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBOYJBHMXWVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

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